2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the thiazolo[4,5-d]pyrimidine family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate thioamide and amidine precursors. One common method includes the reaction of 2-aminothiazole with chloroacetic acid under acidic conditions, followed by cyclization with formamide . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, sulfoxides, sulfones, and thioethers, each with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting cancer cell proliferation . Additionally, its role as a phosphoinositide 3-kinase inhibitor involves blocking the PI3K/AKT signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[5,4-b]pyridines: Another class of heterocycles with potential therapeutic applications.
Uniqueness
2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for diverse substitution reactions, enabling the synthesis of a wide range of derivatives with potential therapeutic benefits .
Properties
CAS No. |
30161-92-3 |
---|---|
Molecular Formula |
C5H2ClN3O2S |
Molecular Weight |
203.61 g/mol |
IUPAC Name |
2-chloro-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H2ClN3O2S/c6-4-7-2-1(12-4)3(10)9-5(11)8-2/h(H2,8,9,10,11) |
InChI Key |
AZTWMCPOSPAPMX-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.